

An In-depth Technical Guide to the Spectroscopic Data of (Methoxymethylene)triphenylphosphorane

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Compound of Interest

Compound Name: (Methoxymethylene)triphenylphosphorane

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(Methoxymethylene)triphenylphosphorane is a crucial Wittig reagent utilized in organic synthesis for the homologation of aldehydes and ketones to produce enol ethers, which can be subsequently hydrolyzed to aldehydes. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring and structural confirmation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **(Methoxymethylene)triphenylphosphorane**, along with the experimental protocols for its synthesis and data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(Methoxymethylene)triphenylphosphorane**. The data is compiled from typical values for phosphorus ylides and related organophosphorus compounds, as precise experimental values can vary based on solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (Hz)	Notes
P=CH-O	2.5 - 4.0	Doublet (d)	$2J_{P-H} \approx 15-25$	The ylidic proton is coupled to the phosphorus atom.
O-CH ₃	3.4 - 3.8	Singlet (s)	-	The chemical shift is influenced by the adjacent oxygen atom.
P-(C ₆ H ₅) ₃	7.2 - 7.8	Multiplet (m)	-	Aromatic protons of the three phenyl groups.

Table 2: ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (Hz)	Notes
P=CH-O	20 - 40	Doublet (d)	$1J_{P-C} \approx 90-120$	The ylidic carbon shows a large one-bond coupling to phosphorus.
O-CH ₃	55 - 65	Singlet (s)	-	Typical range for a methoxy group carbon.
ipso-C (Aromatic)	125 - 135	Doublet (d)	$1J_{P-C} \approx 80-100$	The carbon directly attached to phosphorus.
ortho-C (Aromatic)	130 - 135	Doublet (d)	$2J_{P-C} \approx 10-15$	
meta-C (Aromatic)	128 - 130	Doublet (d)	$3J_{P-C} \approx 10-15$	
para-C (Aromatic)	131 - 133	Singlet (s)	-	

Table 3: ³¹P NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Notes
³¹ P	+5 to +25	The chemical shift is characteristic for non-stabilized phosphorus ylides. [1] [2]

Table 4: Infrared (IR) Spectroscopic Data

Functional Group	Wavenumber (cm-1)	Intensity	Notes
C-H stretch (aromatic)	3100 - 3000	Medium	Characteristic for C-H bonds on a phenyl ring.[3][4]
C-H stretch (aliphatic)	3000 - 2850	Medium	Corresponding to the methoxy and ylidic protons.[3]
C=P stretch	1200 - 1100	Strong	This ylidic bond vibration is a key feature.
C-O stretch	1150 - 1050	Strong	Characteristic for the ether linkage.
P-Ph stretch	1450 - 1430	Strong	Vibration of the phosphorus-phenyl bond.
C-H bend (aromatic)	900 - 675	Strong	Out-of-plane bending of aromatic C-H bonds.[4]

Experimental Protocols

Synthesis of (Methoxymethylene)triphenylphosphorane

(Methoxymethylene)triphenylphosphorane is typically prepared in a two-step sequence and used in situ due to its reactive nature. The deep red color of the ylide is indicative of its formation.[5]

Step 1: Formation of the Phosphonium Salt

- Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

- **Reagents:** Triphenylphosphine is dissolved in an anhydrous solvent such as THF or diethyl ether.
- **Alkylation:** Chloromethyl methyl ether is added to the solution of triphenylphosphine.^[5] The mixture is stirred, often with gentle heating, to facilitate the formation of (methoxymethyl)triphenylphosphonium chloride.
- **Isolation:** The resulting phosphonium salt often precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Step 2: Ylide Formation (Deprotonation)

- **Reaction Setup:** The dried phosphonium salt is suspended in anhydrous THF in a flame-dried flask under an inert atmosphere.
- **Cooling:** The suspension is cooled to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.^[6]
- **Deprotonation:** A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the stirred suspension.^[6]
- **Ylide Formation:** The formation of the deep red or orange **(methoxymethylene)triphenylphosphorane** ylide indicates the completion of the deprotonation.^[6] The ylide solution is then ready for use in subsequent reactions.

Spectroscopic Analysis

NMR Spectroscopy

- **Sample Preparation:** Due to the air and moisture sensitivity of the ylide, NMR samples must be prepared under an inert atmosphere. The ylide is typically generated in situ in a deuterated solvent (e.g., THF-d₈, C₆D₆) in a sealed NMR tube.
- **¹H NMR:** Standard proton NMR spectra are acquired. The key signals to identify are the doublet for the ylidic proton and the singlet for the methoxy protons.
- **¹³C NMR:** ¹³C{¹H} NMR spectra will show the characteristic downfield doublet for the ylidic carbon due to coupling with ³¹P.

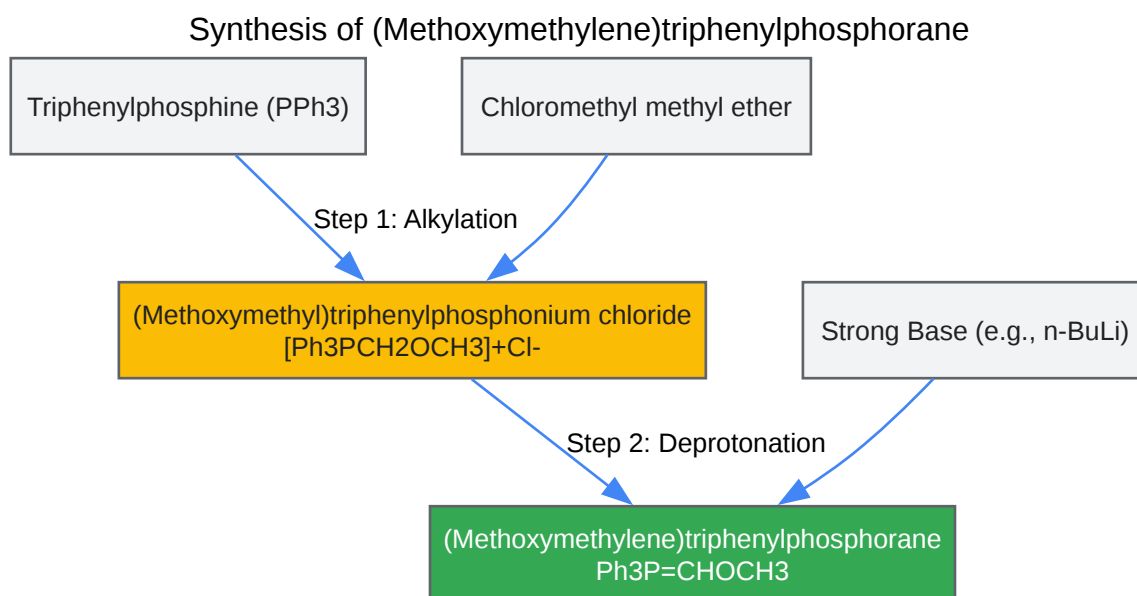
- **^{31}P NMR:** $^{31}\text{P}\{^1\text{H}\}$ NMR is a crucial technique for characterizing phosphorus-containing compounds.[2] A single peak in the expected range confirms the presence of the phosphorus ylide.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For in situ analysis, an IR probe can be inserted into the reaction mixture under an inert atmosphere. Alternatively, a sample can be withdrawn via a syringe and analyzed as a thin film between salt plates (NaCl or KBr) in a nitrogen-filled glovebox.
- **Data Acquisition:** The IR spectrum is recorded, and the characteristic absorption bands for the C=P, C-O, and P-Ph bonds are identified to confirm the structure of the ylide.

Visualizations

Synthesis Workflow

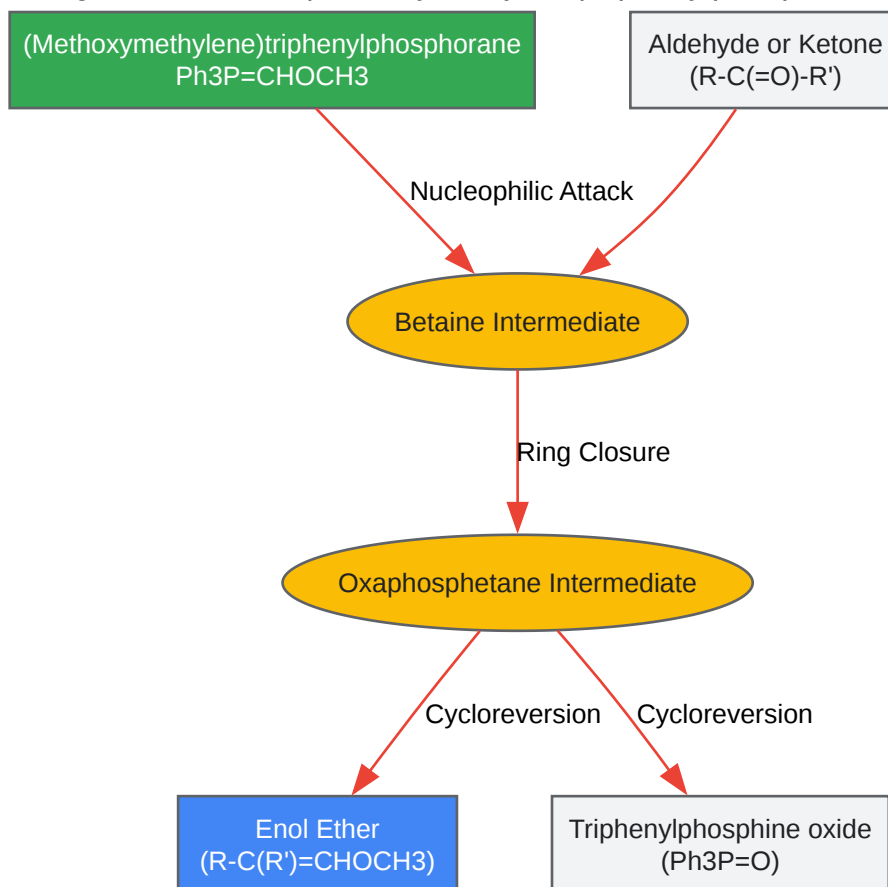


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Caption: Synthesis workflow for **(Methoxymethylene)triphenylphosphorane**.

Wittig Reaction Signaling Pathway

Wittig Reaction with (Methoxymethylene)triphenylphosphorane



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Caption: Generalized pathway of the Wittig reaction.

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